molecular formula C19H26N6O3S B13889252 Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate

Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate

Cat. No.: B13889252
M. Wt: 418.5 g/mol
InChI Key: ZYKZVEMFGPMPQH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a carbamoyl group and a methylsulfanylpyrimidine ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate typically involves multiple stepsThe carbamoyl group is then added using a suitable carbamoylation reagent, and the methylsulfanylpyrimidine ring is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, azides, and alkyl groups .

Scientific Research Applications

Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazole and pyrimidine rings, along with the carbamoyl and methylsulfanyl groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H26N6O3S

Molecular Weight

418.5 g/mol

IUPAC Name

tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H26N6O3S/c1-19(2,3)28-18(27)24-9-6-12(7-10-24)25-15(11-14(23-25)16(20)26)13-5-8-21-17(22-13)29-4/h5,8,11-12H,6-7,9-10H2,1-4H3,(H2,20,26)

InChI Key

ZYKZVEMFGPMPQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC(=N2)C(=O)N)C3=NC(=NC=C3)SC

Origin of Product

United States

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